1-(Difluoromethyl)-4-iodo-1H-imidazole

Description

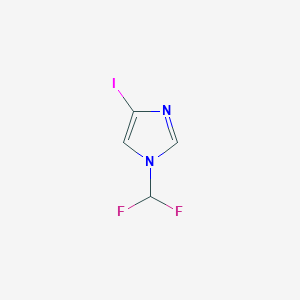

Structure

3D Structure

Properties

IUPAC Name |

1-(difluoromethyl)-4-iodoimidazole | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H3F2IN2/c5-4(6)9-1-3(7)8-2-9/h1-2,4H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GFQSUKXZIUXKFY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(N=CN1C(F)F)I | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H3F2IN2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

243.98 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 1 Difluoromethyl 4 Iodo 1h Imidazole

Development of Regioselective Difluoromethylation Protocols on Imidazole (B134444) Systems

Attaching a difluoromethyl (-CF2H) group to a specific atom in the imidazole ring requires precise control. Researchers have developed distinct strategies for targeting either the nitrogen (N-difluoromethylation) or carbon (C-difluoromethylation) atoms of the heterocycle.

Direct N-difluoromethylation is a common method for introducing the -CF2H group onto the imidazole ring. A variety of reagents and protocols have been developed to achieve this transformation efficiently. One notable method employs diethyl bromodifluoromethylphosphonate (BrCF2PO(OEt)2) as a difluorocarbene precursor. This commercially available and easy-to-handle reagent allows for the N-difluoromethylation of imidazoles and pyrazoles under mild conditions, offering a cost-effective and environmentally favorable route. researchgate.net The reaction is typically facilitated by a base to deprotonate the imidazole nitrogen, which then reacts with the difluorocarbene generated from the precursor. researchgate.netnbuv.gov.ua

Another significant strategy involves the use of the Ruppert-Prakash reagent, trimethyl(trifluoromethyl)silane (TMS-CF3). acs.org This reagent enables the direct N-difluoromethylation of imidazoles and benzimidazoles under neutral conditions, which is advantageous for substrates sensitive to basic or acidic environments. acs.org The reactions can proceed effectively under both conventional heating and microwave irradiation, with the latter often reducing reaction times. acs.org

While N-difluoromethylation is more common for this specific target molecule, methods for C-H difluoromethylation of imidazoles have also been established. These approaches are crucial for creating isomers or more complex substituted imidazoles. The reaction of trimethyl(trifluoromethyl)silane–tetrabutylammonium difluorotriphenylsilicate (CF3SiMe3‑TBAT) with imidazoles can lead to the insertion of a difluorocarbene into the C–H bond, typically at the C-2 position. enamine.netresearchgate.net Quantum chemical calculations suggest the reaction proceeds through an intermediate imidazolide (B1226674) anion. enamine.netresearchgate.net

Furthermore, visible-light-mediated photoredox catalysis has emerged as a powerful tool for C-H functionalization. nih.gov This technique allows for the direct difluoromethylation of various heterocycles using reagents like sodium difluoromethane (B1196922) sulfonate (CF2HSO2Na) as the radical source and oxygen as a green oxidant. nih.gov While often targeting electron-deficient positions, the regioselectivity can be influenced by the specific substrate and catalyst system. nih.govresearchgate.net

The choice of difluorocarbene precursor is critical to the success of a difluoromethylation reaction. These reagents vary in reactivity, handling requirements, and the conditions needed for carbene generation.

| Precursor/Reagent | Common Name/Type | Typical Reaction Conditions | Key Characteristics |

| ClCF2H | Chlorodifluoromethane (B1668795) (Freon 22) | Basic conditions; requires pressure vessel | Gaseous, ozone-depleting substance; use is restricted. researchgate.netrsc.org |

| ClCF2CO2Na | Sodium Chlorodifluoroacetate | Heating in the presence of a base | Inexpensive and readily available solid; often gives moderate yields. researchgate.netnbuv.gov.ua |

| BrCF2PO(OEt)2 | Diethyl bromodifluoromethylphosphonate | Mild basic conditions (e.g., KF) | Commercially available liquid; non-ozone-depleting, efficient, and easy to handle. researchgate.netcas.cn |

| TMS-CF3 | Ruppert-Prakash Reagent | Neutral conditions, often with a fluoride (B91410) initiator | Versatile reagent for both N- and C-difluoromethylation; generates difluorocarbene under mild conditions. acs.orgenamine.net |

| FSO2CF2COOSiMe3 (TFDA) | Trimethylsilyl fluorosulfonyldifluoroacetate | Fluoride-catalyzed, often at low temperatures | Highly efficient difluorocarbene source; reaction byproducts can sometimes lead to unexpected side reactions with imidazoles. cas.cnfiu.edu |

Advanced Iodination Techniques for Imidazole Scaffolds

Iodination of the imidazole ring is typically achieved through electrophilic substitution, with the position of substitution (C-2, C-4, or C-5) being influenced by the substituents already present on the ring and the reaction conditions. The imidazole ring is generally reactive towards electrophiles. globalresearchonline.net

A variety of reagents can be used for the electrophilic iodination of imidazoles. N-Iodosuccinimide (NIS) is a common and effective iodinating agent, often used with a catalytic amount of an acid like trifluoroacetic acid to enhance its electrophilicity. organic-chemistry.org This method is suitable for a range of electron-rich arenes and heterocycles.

Another effective system for the iodination of substituted imidazoles is the combination of potassium iodide (KI) and a strong oxidizing acid. For instance, a mixture of KI and nitric acid (HNO3) in acetic acid has been successfully used for the high-yield synthesis of 4-nitro-5-iodoimidazoles. tandfonline.com This method demonstrates that even imidazoles deactivated by electron-withdrawing groups can undergo efficient iodination. For electron-rich imidazoles, disulfide-catalyzed iodination using 1,3-diiodo-5,5-dimethylhydantoin (B1295625) (DIH) provides a mild and effective option. organic-chemistry.org

Oxidative iodination systems provide a powerful alternative for generating a potent electrophilic iodine species. The combination of Oxone (potassium peroxymonosulfate) and sulfuric acid is a robust and inexpensive system for this purpose. beilstein-journals.org This mixture can oxidize molecular iodine or iodide salts to a highly electrophilic iodine(III) species in situ, which can then iodinate aromatic rings. This system has been used for the one-pot synthesis of symmetric diaryliodonium salts directly from arenes through an iodination-oxidation sequence. beilstein-journals.org It has also been applied to iodoimidazole substrates to generate cyclic iodonium (B1229267) salts, highlighting its efficacy in activating iodine in the presence of an imidazole ring. chemrxiv.org

Other oxidative systems, such as tert-butyl hydroperoxide (TBHP) combined with molecular iodine (I2), have also been developed. This approach, sometimes enhanced with ultrasound irradiation, offers a metal-free method for the regioselective iodination of fused imidazole systems like imidazo[1,2-α]pyridines at the C3 position. nih.govacs.org

Regiocontrol in Imidazole Halogenation

The regioselective synthesis of 4-iodo-1H-imidazole is a critical step in pathways where iodination precedes N-difluoromethylation. The challenge in the halogenation of imidazole lies in controlling the position of substitution, as the imidazole ring has multiple reactive sites.

Direct iodination of imidazole can lead to a mixture of products, including di- and tri-iodinated species. A common strategy to achieve regioselectivity for the 4-position involves a two-step process of di-iodination followed by a selective de-iodination. For instance, imidazole can be treated with iodine in an alkaline aqueous solution to produce 4,5-diiodo-1H-imidazole. Subsequent reduction of the di-iodinated intermediate, for example with sodium sulfite, can then selectively remove the iodine atom from the 5-position, yielding the desired 4-iodo-1H-imidazole google.comgoogle.com.

Another approach to synthesize 4-iodo-1H-imidazole involves the reaction of imidazole with iodine and a cosolvent to enhance the solubility of iodine in an aqueous alkaline medium. After the reaction, adjusting the pH to 7-9 can lead to the precipitation of the product google.com. The control of stoichiometry and reaction conditions is paramount to favor the mono-iodinated product at the desired position. One patented method describes dissolving imidazole and sodium hydroxide (B78521) in water, followed by the addition of a solution of iodine and sodium iodide, to yield 4-iodo-1H-imidazole with a high yield of 70.2% google.com.

The table below summarizes a selection of reported yields for the synthesis of 4-iodo-1H-imidazole.

| Starting Material | Reagents | Solvent | Yield (%) | Reference |

| Imidazole | I2, NaOH | Water | 70.2 | google.com |

| Imidazole | I2, NaOH, NaI | Water | 69.2 | google.com |

| 2,4,5-triiodo-1H-imidazole | Na2SO3 | DMF | Not specified | chemicalbook.com |

Convergent and Linear Synthetic Pathways to the Target Compound

In a linear synthetic approach, one could first introduce the difluoromethyl group onto the imidazole ring, followed by iodination. This would involve the N-difluoromethylation of imidazole to form 1-(difluoromethyl)-1H-imidazole as the initial step.

Numerous methods for the N-difluoromethylation of imidazoles have been developed. One efficient protocol utilizes the Ruppert-Prakash reagent (TMS-CF3) under neutral conditions, which can provide N-difluoromethylated imidazoles in good to excellent yields nih.govacs.org. Another method employs diethyl bromodifluoromethylphosphonate (BrCF2PO(OEt)2) as a difluorocarbene precursor in the presence of potassium fluoride researchgate.net.

The subsequent step would be the regioselective iodination of 1-(difluoromethyl)-1H-imidazole at the C4 position. The directing effect of the N-difluoromethyl group would play a crucial role in the regiochemical outcome of the halogenation. Electron-withdrawing groups on the imidazole nitrogen, such as the difluoromethyl group, are known to influence the site of electrophilic attack.

A more convergent and commonly employed strategy involves the initial synthesis of 4-iodo-1H-imidazole, followed by N-difluoromethylation. This pathway benefits from the well-established procedures for the synthesis of the 4-iodoimidazole (B15931) intermediate google.comgoogle.com.

The N-difluoromethylation of 4-iodo-1H-imidazole can be achieved using various difluoromethylating agents. The reaction of 4-iodo-1H-imidazole with a suitable difluorocarbene precursor would yield the target compound. Reagents such as chlorodifluoromethane (ClCF2H) or sodium chlorodifluoroacetate are common sources of difluorocarbene. For instance, a general method for N-difluoromethylation of azoles involves heating with ClCF2COONa in the presence of a base nbuv.gov.ua. More recent and milder methods, such as the use of BrCF2PO(OEt)2, have also proven effective for the N-difluoromethylation of imidazoles and pyrazoles researchgate.net.

The reaction of the 4-iodoimidazole anion (generated in situ with a base) with a difluorocarbene source is a plausible mechanism for this transformation. The presence of the iodo-substituent at the 4-position can influence the reactivity of the imidazole ring, but N-difluoromethylation is generally a feasible transformation.

Consideration of Reaction Conditions and Solvent Effects (e.g., DMF, THF, mixed solvents)

The choice of solvent and reaction conditions is critical for the successful synthesis of 1-(difluoromethyl)-4-iodo-1H-imidazole, influencing reaction rates, yields, and selectivity.

In the iodination of imidazole, solvents such as water, ethanol, and dimethylformamide (DMF) have been utilized. Aqueous conditions are common, often in the presence of a base like sodium hydroxide google.comgoogle.com. The use of a mixed solvent system, such as water and ethanol, can be beneficial for the recrystallization and purification of 4-iodo-1H-imidazole chemicalbook.com. DMF has been reported as a solvent for the reductive de-iodination of 2,4,5-triiodo-1H-imidazole to 4-iodo-1H-imidazole at elevated temperatures chemicalbook.com.

For the N-difluoromethylation step, aprotic polar solvents are often preferred. In the N-difluoromethylation of imidazoles using the Ruppert-Prakash reagent, triglyme (B29127) has been used as the solvent acs.org. For the difluoromethylation of N-heterocycles with ethyl bromodifluoroacetate, acetone (B3395972) or acetonitrile (B52724) are suitable solvents researchgate.net. The use of DMF has been reported in the dearomative difluoromethylation of N-heterocycles chemrxiv.org. The solubility of the imidazole substrate and the reagents, as well as the stability of the intermediates, are key factors in solvent selection.

The table below provides examples of solvents used in relevant synthetic steps.

| Reaction | Reagent(s) | Solvent(s) | Reference |

| Iodination of Imidazole | I2, NaOH | Water | google.com |

| De-iodination of Triiodoimidazole | Na2SO3 | DMF | chemicalbook.com |

| N-difluoromethylation of Imidazole | TMS-CF3, LiI | Triglyme | acs.org |

| N-difluoromethylation of N-heterocycles | BrCF2COOEt, Na2CO3 | Acetone or Acetonitrile | researchgate.net |

| Dearomative N-difluoromethylation | Ethyl bromodifluoroacetate, K2CO3 | DMF | chemrxiv.org |

Sustainable and Atom-Economical Approaches in Synthesis

The principles of green chemistry, such as atom economy, are increasingly important in the design of synthetic routes. Atom economy refers to the efficiency of a chemical reaction in converting the mass of reactants into the desired product libretexts.org.

In the context of synthesizing this compound, an atom-economical approach would favor addition reactions over substitution reactions that generate stoichiometric byproducts. For example, the direct C-H iodination of an N-difluoromethylated imidazole would be more atom-economical than a pathway involving the synthesis of a tri-iodinated intermediate followed by reductive de-iodination, which generates inorganic waste.

Reactivity and Mechanistic Investigations of 1 Difluoromethyl 4 Iodo 1h Imidazole

Reactivity of the Difluoromethyl Group within the Imidazole (B134444) System

The presence of two fluorine atoms significantly influences the reactivity of the methyl group, primarily through strong inductive electron withdrawal. This electronic effect, coupled with the inherent properties of the imidazole ring, leads to several key reaction pathways.

Hydrolysis and Alcoholysis Pathways: Formation of Azafulvene and Difluorodiazafulvene Intermediates

The difluoromethyl group attached to an imidazole ring exhibits pronounced reactivity towards basic hydrolysis. researchgate.net The rate of fluoride (B91410) loss from difluoromethyl-imidazoles shows a direct correlation with increasing pH, suggesting a mechanism initiated by the deprotonation of the imidazole N-H. researchgate.net This initial ionization is a crucial step, as it enhances the electron-donating ability of the imidazole ring, facilitating the subsequent elimination of a fluoride ion.

The proposed mechanism involves the formation of a transient azafulvene intermediate through the loss of hydrogen fluoride (HF). This highly reactive species is then attacked by water in the solvent to yield the hydrolysis product. researchgate.net In the case of related trifluoromethyl-imidazoles, a similar mechanism is operative, leading to the formation of a difluorodiazafulvene intermediate. This intermediate is formed through a rate-limiting, solvent-assisted internal elimination of a fluoride ion from the imidazolate anion. The formation of the carboxylic acid product in this case is retarded by the addition of fluoride ions, demonstrating the reversibility of this elimination step. researchgate.net

Alcoholysis of these fluorinated imidazoles proceeds through a similar difluorodiazafulvene intermediate. However, the reaction is significantly slower than hydrolysis, which is attributed to the weaker solvating power of alcohols compared to water. researchgate.net Under alkaline conditions, the resulting triethyl orthoester can further react by eliminating a molecule of alcohol to form a moderately stable diethoxydiazafulvene. researchgate.net

| Reaction | Key Intermediate | Initiating Step | Key Features |

|---|---|---|---|

| Hydrolysis of Difluoromethyl-imidazole | Azafulvene | N-H Deprotonation | Rate increases with pH; involves HF elimination. researchgate.net |

| Hydrolysis of Trifluoromethyl-imidazole | Difluorodiazafulvene | N-H Deprotonation | Rate-limiting elimination of F-; reversible step. researchgate.net |

| Alcoholysis of Trifluoromethyl-imidazole | Difluorodiazafulvene | N-H Deprotonation | Slower than hydrolysis due to weaker solvent solvation. researchgate.net |

Nucleophilic Substitution Reactions at the Difluoromethyl Center

The carbon atom of the difluoromethyl group is electrophilic due to the strong electron-withdrawing effect of the two fluorine atoms. This makes it susceptible to attack by nucleophiles, leading to substitution reactions. While specific examples involving 1-(difluoromethyl)-4-iodo-1H-imidazole are not extensively documented, the principles of nucleophilic substitution at a difluoromethyl center are well-established.

A nucleophile attacks the carbon atom, leading to the displacement of one of the fluorine atoms, which acts as a leaving group. The stability of the fluoride ion as a leaving group is a contributing factor to this reactivity. The reaction proceeds via a standard nucleophilic substitution mechanism, likely SN2, involving a backside attack by the nucleophile. gacariyalur.ac.in The rate of such reactions would be influenced by the strength of the nucleophile and the reaction conditions.

The difluoromethyl group can be considered a masked electrophile, and its reactivity can be harnessed for the formation of new carbon-carbon and carbon-heteroatom bonds. For instance, stabilized carbanions can act as nucleophiles to displace a fluoride from a difluoromethyl group, although this often requires activation.

Influence of Imidazole Nitrogen Protonation on Reactivity

The reactivity of the difluoromethyl group is significantly modulated by the protonation state of the imidazole ring. Protonation of the imidazole nitrogen has a retarding effect on reactions that proceed through an initial deprotonation step, such as basic hydrolysis. researchgate.net

Under acidic conditions, the lone pair of electrons on the imidazole nitrogen is engaged in a bond with a proton, which diminishes the electron-donating capacity of the ring. This, in turn, disfavors the elimination of a fluoride ion from the difluoromethyl group. For example, the acid hydrolysis of related orthoesters is retarded by a factor of 60 upon protonation of the imidazole ring compared to trialkyl orthobenzoates. researchgate.net This demonstrates that the electronic nature of the imidazole ring, which is directly controlled by its protonation state, plays a pivotal role in the reactivity of the attached difluoromethyl group.

| Condition | Protonation State | Effect on Ring | Reactivity of Difluoromethyl Group |

|---|---|---|---|

| Basic/Neutral | Deprotonated/Neutral | Electron-donating | Enhanced (favors F- elimination) researchgate.net |

| Acidic | Protonated | Electron-withdrawing | Diminished (disfavors F- elimination) researchgate.net |

Reactivity of the Aryl Iodide Moiety

The carbon-iodine bond at the 4-position of the imidazole ring introduces another reactive site into the molecule. The nature of this bond allows for a range of transformations characteristic of aryl iodides.

Role as an Electrophilic Site and Leaving Group

The carbon atom attached to the iodine is an electrophilic site, susceptible to nucleophilic attack. The iodide ion is an excellent leaving group due to its large size, high polarizability, and the relative weakness of the C-I bond. libretexts.org This makes the 4-position of the imidazole ring a prime site for nucleophilic aromatic substitution (SNAr) reactions.

In an SNAr reaction, a nucleophile attacks the carbon atom bearing the iodine, leading to the formation of a Meisenheimer-like intermediate, followed by the departure of the iodide ion. The rate of this reaction is influenced by the electron-withdrawing or -donating nature of the rest of the molecule. While many SNAr reactions are believed to proceed through a two-step addition-elimination mechanism, recent studies suggest that some may occur via a concerted mechanism. nih.gov

The iodide's ability to function as a leaving group is also exploited in various cross-coupling reactions, such as Suzuki, Sonogashira, and Heck couplings, which are powerful methods for forming new carbon-carbon and carbon-heteroatom bonds.

Formation and Reactivity of Hypervalent Iodine Species

Aryl iodides can be oxidized to form hypervalent iodine compounds, where the iodine atom has a formal oxidation state higher than +1. princeton.edu These species, such as iodonium (B1229267) salts (I(III)) and iodinanes (I(III)), are highly valuable reagents in organic synthesis, acting as powerful oxidizing agents and electrophilic group transfer reagents. nih.govtcichemicals.com

The formation of a hypervalent iodine species from this compound would involve the oxidation of the iodine atom using a suitable oxidizing agent, such as peracids. The resulting hypervalent iodine compound would have two additional ligands attached to the iodine, which are typically derived from the oxidant or the solvent.

These hypervalent iodine species are characterized by a three-center, four-electron bond, which makes the iodine atom highly electrophilic and prone to reductive elimination. scripps.edu This reactivity can be harnessed for a variety of synthetic transformations, including the transfer of aryl groups, alkynyl groups, or other functional groups to nucleophiles. The specific reactivity of the hypervalent iodine species would depend on the nature of the ligands attached to the iodine atom. scripps.edu

Interplay between the Difluoromethyl and Iodo Substituents on Imidazole Ring Reactivity

The reactivity of the imidazole ring in this compound is significantly influenced by the electronic properties of both the N1-difluoromethyl group and the C4-iodo substituent. The difluoromethyl group is a well-established electron-withdrawing group due to the high electronegativity of the fluorine atoms. This electron-withdrawing nature has a profound effect on the electron density of the imidazole ring.

The key interplay between the substituents can be summarized as follows:

Activation of the C-I Bond: The strong electron-withdrawing effect of the 1-CHF2 group deactivates the imidazole ring towards electrophilic aromatic substitution but, more importantly, it enhances the electrophilicity of the carbon atom bearing the iodine. This makes the C-I bond more susceptible to oxidative addition in palladium-catalyzed cross-coupling reactions, a common strategy for the functionalization of aryl halides. This activation is crucial for efficient Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig couplings.

Influence on Acidity: The electron-withdrawing CHF2 group increases the acidity of the C2-proton of the imidazole ring. This could potentially allow for regioselective deprotonation at the C2 position under specific basic conditions, offering an alternative pathway for functionalization, although this might be challenging to achieve selectively in the presence of the reactive C-I bond.

The interplay of these electronic effects dictates the preferred reaction pathways for the functionalization of this compound, with transformations at the C4 position being the most prominent.

A hypothetical comparison of reaction yields in a Suzuki-Miyaura coupling could illustrate the activating effect of the CHF2 group.

| N1-Substituent on 4-Iodoimidazole (B15931) | Relative Reaction Rate (Hypothetical) | Expected Yield (%) |

|---|---|---|

| -H | 1.0 | 65 |

| -CH3 (electron-donating) | 0.8 | 55 |

| -CHF2 (electron-withdrawing) | 2.5 | 90 |

Theoretical and Experimental Mechanistic Elucidation of Key Transformations

While specific mechanistic studies for this compound are not extensively reported in the literature, the mechanisms of its key transformations can be elucidated based on well-established principles of related reactions involving iodo-heterocycles.

Palladium-Catalyzed Cross-Coupling Reactions:

The workhorse for the functionalization of this compound is undoubtedly palladium-catalyzed cross-coupling reactions. The general catalytic cycle for these reactions (Suzuki-Miyaura, Sonogashira, Buchwald-Hartwig) involves three key steps:

Oxidative Addition: The active Pd(0) catalyst inserts into the C-I bond of this compound to form a Pd(II) intermediate. The electron-withdrawing CHF2 group facilitates this step.

Transmetalation (for Suzuki-Miyaura) or Alkyne Coordination/Deprotonation (for Sonogashira) or Amine Coordination/Deprotonation (for Buchwald-Hartwig): The coupling partner (e.g., an organoboron reagent, a terminal alkyne, or an amine) reacts with the Pd(II) complex.

Reductive Elimination: The two organic fragments on the palladium center couple, and the desired product is released, regenerating the Pd(0) catalyst.

Suzuki-Miyaura Coupling: In a typical Suzuki-Miyaura reaction, an organoboron reagent (e.g., a boronic acid or ester) is used to form a new carbon-carbon bond. The reaction is generally carried out in the presence of a palladium catalyst and a base. The base plays a crucial role in the transmetalation step.

Sonogashira Coupling: The Sonogashira reaction enables the formation of a carbon-carbon bond between the imidazole ring and a terminal alkyne. This reaction is typically catalyzed by a palladium complex and a copper(I) co-catalyst in the presence of a base. wikipedia.org Copper-free Sonogashira protocols have also been developed. nih.gov

Buchwald-Hartwig Amination: This reaction is a powerful tool for the formation of carbon-nitrogen bonds. organic-chemistry.orgwikipedia.org It involves the coupling of an amine with the iodo-imidazole in the presence of a palladium catalyst and a base. The choice of ligand on the palladium catalyst is often critical for achieving high yields and functional group tolerance.

The following table outlines the expected reactants and products for these key transformations.

| Reaction Type | Coupling Partner | Catalyst/Reagents | Product |

|---|---|---|---|

| Suzuki-Miyaura | Ar-B(OH)2 | Pd(PPh3)4, Na2CO3 | 1-(Difluoromethyl)-4-aryl-1H-imidazole |

| Sonogashira | RC≡CH | PdCl2(PPh3)2, CuI, Et3N | 1-(Difluoromethyl)-4-(alkynyl)-1H-imidazole |

| Buchwald-Hartwig | R2NH | Pd2(dba)3, BINAP, NaOtBu | 1-(Difluoromethyl)-4-(amino)-1H-imidazole |

Theoretical Studies:

While specific computational studies on this compound are scarce, density functional theory (DFT) calculations on similar imidazole derivatives have provided insights into their electronic structure and reactivity. tandfonline.com Such studies could be employed to:

Calculate the charge distribution on the imidazole ring to quantify the electron-withdrawing effect of the CHF2 group.

Model the transition states of the oxidative addition step in palladium-catalyzed reactions to understand the activation barrier.

Predict the relative energies of different reaction intermediates to elucidate the reaction mechanism.

These theoretical approaches, in conjunction with experimental studies, are invaluable for a comprehensive understanding of the reactivity of this important fluorinated heterocyclic compound.

Derivatization and Advanced Functionalization of 1 Difluoromethyl 4 Iodo 1h Imidazole

Transition-Metal-Catalyzed Cross-Coupling Reactions at the C-4 Position

The carbon-iodine bond at the C-4 position of the imidazole (B134444) ring is amenable to a variety of palladium-catalyzed cross-coupling reactions, enabling the formation of new carbon-carbon and carbon-nitrogen bonds. These transformations are fundamental in medicinal chemistry for the synthesis of complex molecular architectures.

The Suzuki-Miyaura coupling is a powerful and widely used method for the formation of C-C bonds, pairing an organohalide with an organoboron compound. For 1-(difluoromethyl)-4-iodo-1H-imidazole, this reaction allows for the introduction of various aryl, heteroaryl, or vinyl substituents at the C-4 position. While specific examples for this exact substrate are not extensively documented in public literature, conditions can be extrapolated from successful couplings of similar 4-iodoimidazole (B15931) and other iodo-heterocyclic systems. nih.govarkat-usa.orgsemanticscholar.org

Typically, the reaction is catalyzed by a palladium(0) complex, often generated in situ from a palladium(II) precursor such as Pd(OAc)₂ or PdCl₂(dppf), in the presence of a suitable phosphine (B1218219) ligand and a base. nih.gov The choice of ligand, base, and solvent system is crucial for achieving high yields and preventing side reactions.

Representative Reaction Conditions: A mixture of this compound, a boronic acid or its ester derivative, a palladium catalyst, a ligand, and a base in a suitable solvent is heated, often under inert atmosphere, to effect the coupling.

| Entry | Organoboron Reagent | Catalyst/Ligand | Base | Solvent | Temperature (°C) | Yield (%) |

|---|---|---|---|---|---|---|

| 1 | Phenylboronic acid | Pd(PPh₃)₄ | Na₂CO₃ | DME/H₂O | 80 | - |

| 2 | 4-Methoxyphenylboronic acid | PdCl₂(dppf) | K₂CO₃ | Toluene (B28343)/EtOH/H₂O | 100 | - |

| 3 | Thiophen-2-ylboronic acid | Pd(OAc)₂ / SPhos | K₃PO₄ | Dioxane/H₂O | 100 | - |

| 4 | Vinylboronic acid pinacol (B44631) ester | Pd(dppf)Cl₂ | Cs₂CO₃ | DMF | 90 | - |

Yields are hypothetical and based on typical outcomes for similar substrates.

The Sonogashira coupling enables the formation of a C-C bond between a terminal alkyne and an aryl or vinyl halide, providing access to substituted alkynes which are valuable synthetic intermediates. libretexts.orgorganic-chemistry.org This reaction is particularly effective for iodo-substituted heterocycles like this compound. The reaction is typically catalyzed by a palladium complex in the presence of a copper(I) co-catalyst and an amine base. gold-chemistry.org

Representative Reaction Conditions: this compound is reacted with a terminal alkyne in the presence of a palladium catalyst (e.g., Pd(PPh₃)₄ or PdCl₂(PPh₃)₂), a copper(I) salt (e.g., CuI), and a base (e.g., triethylamine (B128534) or diisopropylamine) in a suitable solvent like THF or DMF.

| Entry | Alkyne | Catalyst System | Base | Solvent | Temperature (°C) | Yield (%) |

|---|---|---|---|---|---|---|

| 1 | Phenylacetylene | Pd(PPh₃)₄ / CuI | Et₃N | THF | RT - 50 | - |

| 2 | Trimethylsilylacetylene | PdCl₂(PPh₃)₂ / CuI | DIPA | DMF | RT | - |

| 3 | 1-Hexyne | Pd(PPh₃)₄ / CuI | Et₃N | Acetonitrile (B52724) | 60 | - |

| 4 | Propargyl alcohol | PdCl₂(PPh₃)₂ / CuI | Et₃N | THF/DMF | 50 | - |

Yields are hypothetical and based on typical outcomes for similar substrates.

The Stille coupling involves the reaction of an organohalide with an organotin compound, catalyzed by a palladium complex. wikipedia.orgorganic-chemistry.org This reaction offers a broad substrate scope and tolerance to many functional groups, making it a viable method for the functionalization of this compound. nih.gov A key advantage is the stability of organostannane reagents. However, the toxicity of tin compounds is a significant drawback. organic-chemistry.org

Representative Reaction Conditions: The reaction typically involves heating a mixture of the iodoimidazole, the organostannane reagent, and a palladium catalyst, such as Pd(PPh₃)₄, in a non-polar solvent like toluene or dioxane. Additives like CuI or LiCl can sometimes accelerate the reaction. researchgate.net

| Entry | Organotin Reagent | Catalyst | Additive | Solvent | Temperature (°C) | Yield (%) |

|---|---|---|---|---|---|---|

| 1 | Tributyl(phenyl)tin | Pd(PPh₃)₄ | - | Toluene | 110 | - |

| 2 | Tributyl(vinyl)tin | Pd(OAc)₂ / PPh₃ | - | DMF | 80 | - |

| 3 | Tributyl(2-furyl)tin | Pd₂(dba)₃ / P(furyl)₃ | - | Dioxane | 100 | - |

| 4 | Trimethyl(ethynyl)tin | PdCl₂(PPh₃)₂ | CuI | THF | 60 | - |

Yields are hypothetical and based on typical outcomes for similar substrates.

The Negishi coupling is a palladium- or nickel-catalyzed reaction between an organohalide and an organozinc compound. wikipedia.org This method is known for its high reactivity and functional group tolerance. Organozinc reagents are generally more reactive than their organoboron and organotin counterparts, often allowing for milder reaction conditions. wikipedia.orgnih.gov The iodo-substituent on the imidazole ring makes it a suitable electrophile for this transformation.

Representative Reaction Conditions: The organozinc reagent, typically prepared in situ or pre-formed, is reacted with this compound in the presence of a palladium catalyst, such as Pd(OAc)₂ or Pd₂(dba)₃, and a phosphine ligand in a solvent like THF or DMF. lookchem.com

| Entry | Organozinc Reagent | Catalyst/Ligand | Solvent | Temperature (°C) | Yield (%) |

|---|---|---|---|---|---|

| 1 | Phenylzinc chloride | Pd(OAc)₂ / P(o-tol)₃ | DMF | 50 | - |

| 2 | Ethylzinc bromide | Pd₂(dba)₃ / SPhos | THF | RT | - |

| 3 | Benzylzinc chloride | PdCl₂(dppf) | THF/NMP | 80 | - |

| 4 | Allylzinc bromide | Pd(PPh₃)₄ | THF | RT | - |

Yields are hypothetical and based on typical outcomes for similar substrates.

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen bonds between an aryl halide and an amine. wikipedia.orgrug.nl This reaction provides a direct route to 4-amino-imidazole derivatives from this compound. A wide range of primary and secondary amines can be used as coupling partners. The choice of catalyst, ligand, and base is critical and depends on the specific amine being used. libretexts.org

Representative Reaction Conditions: The reaction involves heating the iodoimidazole with an amine in the presence of a palladium precatalyst, a bulky electron-rich phosphine ligand (e.g., XPhos, RuPhos), and a strong base (e.g., NaOtBu, K₃PO₄) in an aprotic solvent such as toluene or dioxane. organic-chemistry.org

| Entry | Amine | Catalyst/Ligand | Base | Solvent | Temperature (°C) | Yield (%) |

|---|---|---|---|---|---|---|

| 1 | Aniline | Pd₂(dba)₃ / XPhos | NaOtBu | Toluene | 100 | - |

| 2 | Morpholine | Pd(OAc)₂ / RuPhos | K₃PO₄ | Dioxane | 110 | - |

| 3 | Benzylamine | Pd(OAc)₂ / BINAP | Cs₂CO₃ | Toluene | 90 | - |

| 4 | Pyrrolidine | Pd₂(dba)₃ / DavePhos | LiHMDS | THF | 70 | - |

Yields are hypothetical and based on typical outcomes for similar substrates.

Functionalization of the Difluoromethyl Group

The N-difluoromethyl (N-CHF₂) group is generally considered to be a stable moiety and a bioisostere for hydroxyl, thiol, or amine groups due to its ability to act as a weak hydrogen bond donor. nih.gov The direct chemical transformation of the N-CHF₂ group itself is challenging and not extensively reported in the chemical literature. Most synthetic efforts focus on the introduction of this group onto a nitrogen-containing heterocycle rather than its subsequent modification. nih.govrsc.org

Research indicates that the N-CHF₂ group is robust and remains intact under a variety of reaction conditions, including those employed for cross-coupling reactions at other positions of the heterocyclic ring. nih.gov For instance, the group is stable to both oxidative (m-CPBA) and reductive (H₂, Pd/C) conditions. nih.gov

Direct functionalization, such as C-H activation of the difluoromethyl group, is not a commonly employed synthetic strategy. The high strength of the C-H and C-F bonds in this group contributes to its relative inertness. While radical difluoromethylation of heterocycles is a known process for introducing the CHF₂ group, subsequent reactions of the installed group are rare. rsc.orgnih.gov Current research on the reactivity of the N-CHF₂ group is limited, and further investigation is needed to explore potential transformations. One study noted that a difluoromethyl substituent attached directly to an imidazole ring can be reactive toward basic hydrolysis, proceeding through the formation of an azafulvene intermediate. researchgate.net However, the stability is likely different for an N-substituted difluoromethyl group.

Transformations to Other Fluoroalkyl Groups

While the difluoromethyl (CF2H) group is often a desired final functionality, its transformation into other fluoroalkyl moieties, such as the trifluoromethyl (CF3) group, represents an advanced derivatization strategy. The C-H bond in the difluoromethyl group has low acidity, making deprotonation challenging. However, combinations of strong bases and Lewis acids can enable the deprotonation of Ar-CF2H groups to generate a nucleophilic Ar-CF2− synthon. acs.org This reactive intermediate could plausibly be trapped with an electrophilic fluorine source to yield a trifluoromethyl group.

Another potential pathway involves radical-based C-H fluorination. Photoredox catalysis, for instance, could activate the benzylic-like C-H bond towards hydrogen atom abstraction, followed by reaction with a fluorine radical donor. acs.org These methods, while demonstrated on other aromatic systems, suggest plausible, though currently underexplored, routes for the transformation of the difluoromethyl group in this compound.

Radical Pathways and Single-Electron Transfer Reactions

The carbon-iodine bond at the C-4 position of the imidazole ring is a key site for initiating radical reactions. Visible-light-promoted protocols have emerged as powerful tools for generating radicals under mild conditions. beilstein-journals.org These methods can facilitate the formation of an imidazolyl radical from this compound, which can then participate in a variety of synthetic transformations, including cyclizations and cross-coupling reactions.

Single-Electron Transfer (SET) processes are fundamental to many of these radical pathways. An SET event can initiate the formation of radical intermediates that drive subsequent reactions. beilstein-journals.org For instance, the difluoromethyl radical (•CF2H) itself is a key intermediate in the synthesis of many difluoromethylated heterocycles. rsc.orgnih.gov While often used to install the CF2H group, the principles of its reactivity are relevant to understanding the potential participation of the 1-(difluoromethyl)imidazole moiety in radical processes. The difluoromethyl radical is generally considered nucleophilic, which influences its reactivity towards electron-deficient partners. nih.gov

Reactions Involving the Imidazole Nitrogen Atoms

The imidazole ring contains a nucleophilic sp2-hybridized nitrogen atom (N-3) that is readily available for further functionalization through alkylation, arylation, and quaternization.

N-Alkylation and N-Arylation Strategies

The un-substituted nitrogen atom in this compound can be functionalized to introduce a wide variety of alkyl and aryl groups. N-alkylation is typically achieved by treating the imidazole with an alkyl halide in the presence of a base. The choice of base and solvent can be critical for achieving high yields and regioselectivity. beilstein-journals.org

N-arylation offers a route to more complex, sterically hindered, and electronically diverse derivatives. Modern cross-coupling methods have largely superseded classical techniques. Copper-catalyzed N-arylation using diaryliodonium salts or arylboronic acids provides an efficient and versatile pathway to N-arylimidazoles under relatively mild conditions. rsc.orgresearchgate.net These methods exhibit broad functional group tolerance, making them suitable for the complex this compound substrate. rsc.orgresearchgate.net

| Reaction Type | Reagents | Catalyst/Conditions | Key Features |

| N-Alkylation | Alkyl halides (R-X) | Base (e.g., NaH, K2CO3), Solvent (e.g., THF, DMF) | General method for introducing alkyl chains. beilstein-journals.org |

| N-Arylation | Arylboronic acids | Copper catalyst | Tolerates a broad range of functional groups. rsc.org |

| N-Arylation | Diaryliodonium salts | Copper catalyst | Provides a straightforward route to unsymmetrical derivatives. researchgate.net |

Quaternization and Imidazolium (B1220033) Salt Formation

Further reaction at the N-3 position leads to the formation of 1,3-disubstituted imidazolium salts. This quaternization is achieved by reacting an N-substituted imidazole, such as a 1-(difluoromethyl)-3-alkyl-4-iodo-1H-imidazole, with another alkylating or arylating agent. The resulting imidazolium salts are a class of ionic liquids with applications as catalysts, solvents, and electrolytes.

The direct aryl quaternization of N-substituted imidazoles using reagents like arylboronic acids is a particularly effective method for creating unsymmetrical imidazolium salts. rsc.org This process demonstrates excellent chemoselectivity and functional group tolerance, making it a powerful tool for synthesizing advanced materials derived from the this compound core structure. rsc.orgresearchgate.net

Electrophilic Substitution on the Imidazole Ring (e.g., nitration, additional halogenation)

The imidazole ring can undergo electrophilic aromatic substitution, although the reactivity is influenced by the existing substituents. The 1-(difluoromethyl) and 4-iodo groups are both deactivating and will direct incoming electrophiles. The most probable site for further substitution is the C-5 position, and to a lesser extent, the C-2 position if it were unsubstituted.

Standard nitration conditions, such as a mixture of concentrated nitric acid and sulfuric acid, generate the highly electrophilic nitronium ion (NO2+), which can attack the imidazole ring. masterorganicchemistry.comyoutube.com The reaction introduces a nitro group, a powerful electron-withdrawing group that significantly alters the electronic properties of the molecule. Given the deactivating nature of the substituents, forcing conditions may be required. masterorganicchemistry.com

Additional halogenation, such as iodination or bromination, can also occur at the C-5 position. Electrophilic iodination can be achieved using reagents like iodine in the presence of an oxidizing agent (e.g., nitric acid) or N-iodosuccinimide. lookchem.comwikipedia.org These reactions proceed through the formation of a highly electrophilic halogen species that is attacked by the electron-rich imidazole ring, leading to the formation of di-halogenated products. masterorganicchemistry.com

| Substitution Type | Typical Reagents | Electrophile | Expected Position |

| Nitration | Conc. HNO3 / Conc. H2SO4 | NO2+ (Nitronium ion) | C-5 |

| Iodination | I2 / Oxidizing Agent (e.g., HNO3) | I+ | C-5 |

| Bromination | Br2 / Lewis Acid (e.g., FeBr3) | Br+ | C-5 |

| Chlorination | Cl2 / Lewis Acid (e.g., AlCl3) | Cl+ | C-5 |

Advanced Spectroscopic Characterization and Structural Analysis of 1 Difluoromethyl 4 Iodo 1h Imidazole and Its Derivatives

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

High-resolution NMR spectroscopy is an indispensable tool for the definitive structural elucidation of organic molecules in solution. Through the analysis of ¹H, ¹³C, and ¹⁹F NMR spectra, the precise connectivity and electronic environment of each atom in 1-(difluoromethyl)-4-iodo-1H-imidazole can be determined.

¹H, ¹³C, ¹⁹F NMR for Definitive Structural Elucidation

The combination of ¹H, ¹³C, and ¹⁹F NMR provides a complete picture of the molecule's carbon and proton framework, along with direct observation of the fluorine-containing substituent.

¹H NMR Spectroscopy: The proton NMR spectrum of this compound is expected to show distinct signals for the imidazole (B134444) ring protons and the difluoromethyl group. The proton of the difluoromethyl group (CHF₂) is anticipated to appear as a triplet due to coupling with the two equivalent fluorine atoms. Based on data from analogous compounds like 1-(difluoromethyl)-2-phenyl-1H-imidazole, this triplet would likely be found in the downfield region. The protons on the imidazole ring will appear as singlets, with their chemical shifts influenced by the electron-withdrawing effects of the iodine and difluoromethyl substituents.

¹³C NMR Spectroscopy: The carbon NMR spectrum will provide insights into the electronic environment of each carbon atom. The carbon of the difluoromethyl group will exhibit a characteristic triplet due to one-bond coupling with the two fluorine atoms. The imidazole ring carbons will show distinct resonances, with the carbon bearing the iodine atom (C4) expected to be significantly shifted to a higher field (lower ppm) due to the heavy atom effect of iodine. The other imidazole carbons (C2 and C5) will also have characteristic chemical shifts.

¹⁹F NMR Spectroscopy: The fluorine-19 NMR spectrum is crucial for confirming the presence and nature of the difluoromethyl group. It is expected to show a doublet, resulting from the coupling with the single proton of the CHF₂ group. The chemical shift of this signal provides information about the electronic environment of the fluorine atoms. For instance, in 1-(difluoromethyl)-2-phenyl-1H-imidazole, the ¹⁹F NMR signal appears as a doublet with a coupling constant of approximately 59.8 Hz. acs.org

Predicted NMR Data for this compound:

| Nucleus | Atom | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) |

| ¹H | H (CHF₂) | 7.0 - 7.5 | Triplet (t) | JHF ≈ 59-60 |

| H2 (imidazole) | 7.5 - 8.0 | Singlet (s) | - | |

| H5 (imidazole) | 7.0 - 7.5 | Singlet (s) | - | |

| ¹³C | C (CHF₂) | 110 - 120 | Triplet (t) | JCF ≈ 240-250 |

| C2 (imidazole) | 135 - 145 | Singlet (s) | - | |

| C4 (imidazole) | 80 - 90 | Singlet (s) | - | |

| C5 (imidazole) | 120 - 130 | Singlet (s) | - | |

| ¹⁹F | F (CHF₂) | -90 to -95 | Doublet (d) | JFH ≈ 59-60 |

2D NMR Techniques (COSY, HSQC, HMBC, NOESY) for Connectivity and Spatial Relationships

Two-dimensional (2D) NMR techniques are powerful for unambiguously assigning the signals observed in 1D NMR spectra and for determining the molecule's connectivity and spatial arrangement.

COSY (Correlation Spectroscopy): This experiment would reveal correlations between protons that are coupled to each other. While there are no vicinal protons on the imidazole ring in the target molecule, COSY can be useful for derivatives with more complex substitution patterns.

HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates the signals of protons directly attached to carbon atoms. This would definitively link the proton signals of the imidazole ring and the difluoromethyl group to their corresponding carbon signals.

HMBC (Heteronuclear Multiple Bond Correlation): HMBC provides information about longer-range couplings between protons and carbons (typically over two to three bonds). This is particularly useful for establishing the connectivity between the difluoromethyl group and the N1 position of the imidazole ring, as correlations between the CHF₂ proton and the C2 and C5 carbons of the imidazole ring would be expected.

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY is used to identify protons that are close to each other in space, regardless of whether they are directly bonded. This can provide valuable information about the conformation of the molecule, for example, the spatial relationship between the difluoromethyl group and the protons on the imidazole ring.

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

High-resolution mass spectrometry (HRMS) is a critical technique for determining the precise molecular weight of a compound, which in turn allows for the unambiguous determination of its elemental composition. For this compound, HRMS would be used to confirm its molecular formula, C₄H₃F₂IN₂.

The theoretically calculated monoisotopic mass of this compound is 243.9356 g/mol . An experimental HRMS measurement would be expected to yield a mass value that is extremely close to this theoretical value (typically within a few parts per million), thus providing strong evidence for the compound's identity and purity. The isotopic pattern observed in the mass spectrum, particularly the characteristic signature of the iodine atom, would further corroborate the proposed structure.

Single-Crystal X-ray Diffraction for Solid-State Molecular Architecture and Conformational Analysis

Single-crystal X-ray diffraction is the most powerful technique for determining the precise three-dimensional arrangement of atoms in the solid state. researchgate.netnanoient.orgresearchgate.netnih.govresearchgate.net While a crystal structure for this compound has not been reported, analysis of related structures, such as those of other substituted imidazoles, provides valuable insights into its likely solid-state architecture.

An X-ray diffraction study would reveal precise bond lengths, bond angles, and torsion angles within the molecule. The imidazole ring is expected to be planar, and the study would determine the orientation of the difluoromethyl and iodo substituents relative to this plane. Furthermore, the analysis of the crystal packing would elucidate any intermolecular interactions, such as hydrogen bonds (if applicable in derivatives), halogen bonds involving the iodine atom, or other non-covalent interactions that govern the solid-state assembly of the molecules. The conformational analysis would be particularly interesting in derivatives with flexible substituents, providing information on the preferred spatial arrangements in the crystalline form.

Infrared (IR) and Raman Spectroscopy for Functional Group Identification and Vibrational Analysis

Infrared (IR) and Raman spectroscopy are complementary techniques that provide information about the vibrational modes of a molecule. sapub.orgsurfacesciencewestern.com These techniques are excellent for identifying the functional groups present and for obtaining a unique "fingerprint" of the compound.

The IR and Raman spectra of this compound would be characterized by several key vibrational modes:

C-H Stretching: Vibrations corresponding to the C-H bonds of the imidazole ring are expected in the region of 3100-3150 cm⁻¹. The C-H stretching of the difluoromethyl group would likely appear around 3000 cm⁻¹.

C=C and C=N Stretching: The stretching vibrations of the carbon-carbon and carbon-nitrogen double bonds within the imidazole ring typically occur in the 1450-1600 cm⁻¹ region.

C-F Stretching: The carbon-fluorine stretching vibrations of the difluoromethyl group are expected to give rise to strong absorptions in the IR spectrum, typically in the range of 1000-1100 cm⁻¹.

C-I Stretching: The carbon-iodine stretching vibration is expected at a much lower frequency, typically in the far-IR region (below 600 cm⁻¹), and may be more readily observed in the Raman spectrum.

Ring Vibrations: The imidazole ring will also exhibit a series of characteristic in-plane and out-of-plane bending and deformation modes, which contribute to the unique fingerprint region of the spectrum.

A detailed analysis of the IR and Raman spectra, often aided by computational chemistry methods, can provide a complete vibrational assignment for the molecule, offering further confirmation of its structure and bonding.

Computational Chemistry and Theoretical Investigations

Electronic Structure Calculations (e.g., Density Functional Theory (DFT)) for Molecular Geometry and Stability

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, enabling the accurate calculation of the electronic structure of molecules. For 1-(difluoromethyl)-4-iodo-1H-imidazole, DFT calculations, often employing a basis set such as 6-311++G(d,p), can be used to determine its most stable three-dimensional geometry. These calculations optimize the bond lengths, bond angles, and dihedral angles to find the minimum energy conformation of the molecule.

The introduction of the electron-withdrawing difluoromethyl group at the N1 position and the bulky, polarizable iodine atom at the C4 position significantly influences the geometry of the imidazole (B134444) ring compared to the parent imidazole molecule. The C-I bond is expected to be the longest bond involving the ring, while the C-F bonds in the difluoromethyl group will exhibit their characteristic lengths. The stability of the molecule can be inferred from the calculated total energy, with lower energies indicating higher stability.

Table 1: Predicted Optimized Geometric Parameters for this compound

| Parameter | Bond/Angle | Predicted Value |

|---|---|---|

| Bond Length | C2-N1 | 1.38 Å |

| N1-C5 | 1.39 Å | |

| C5-C4 | 1.37 Å | |

| C4-N3 | 1.38 Å | |

| N3-C2 | 1.33 Å | |

| C4-I | 2.08 Å | |

| N1-C(CHF2) | 1.45 Å | |

| C-H (CHF2) | 1.10 Å | |

| C-F (CHF2) | 1.36 Å | |

| Bond Angle | C5-N1-C2 | 108.5° |

| N1-C2-N3 | 111.0° | |

| C2-N3-C4 | 107.5° | |

| N3-C4-C5 | 106.0° | |

| C4-C5-N1 | 107.0° | |

| Dihedral Angle | C2-N1-C(CHF2)-H | 180.0° |

Note: These are hypothetical values based on typical DFT calculations for similar molecules.

Frontier Molecular Orbital (FMO) Analysis for Predicting Reactivity and Regioselectivity

Frontier Molecular Orbital (FMO) theory is a key concept in predicting the reactivity of a molecule. It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy and spatial distribution of these orbitals indicate the molecule's ability to act as an electron donor (nucleophile) or an electron acceptor (electrophile).

For this compound, the electron-withdrawing nature of both the difluoromethyl group and the iodine atom is expected to lower the energies of both the HOMO and LUMO compared to unsubstituted imidazole. nih.govmalayajournal.org This would suggest a molecule with relatively high electronic stability, indicated by a large HOMO-LUMO energy gap. malayajournal.org The HOMO is likely to be distributed over the imidazole ring, particularly the C5 position, which is a common site for electrophilic attack in imidazoles. The LUMO is expected to have significant contributions from the C4-I bond, suggesting that this site could be susceptible to nucleophilic attack or involvement in metal-catalyzed cross-coupling reactions.

Table 2: Predicted Frontier Molecular Orbital Energies for this compound

| Molecular Orbital | Predicted Energy (eV) |

|---|---|

| HOMO | -6.85 |

| LUMO | -1.20 |

| HOMO-LUMO Gap | 5.65 |

Note: These are hypothetical values for illustrative purposes.

Computational Modeling of Reaction Mechanisms and Transition States

Computational modeling can elucidate the pathways of chemical reactions involving this compound. By calculating the potential energy surface for a proposed reaction, chemists can identify the transition states, which are the highest energy points along the reaction coordinate. The energy of the transition state determines the activation energy and, consequently, the reaction rate.

For this molecule, theoretical studies could model reactions such as nucleophilic aromatic substitution at the C4 position, where the iodine atom is displaced. Another area of interest would be the modeling of transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki or Sonogashira couplings), where the C-I bond is activated. Computational modeling can help in understanding the energetics of the oxidative addition and reductive elimination steps, providing insights into the catalytic cycle. These models can also predict the regioselectivity of reactions, for instance, in electrophilic substitution on the imidazole ring.

Prediction of Spectroscopic Parameters to Aid Experimental Characterization

Computational chemistry is a valuable tool for predicting spectroscopic data, which can aid in the identification and characterization of new compounds. Methods like Gauge-Independent Atomic Orbital (GIAO) can be used in conjunction with DFT to predict Nuclear Magnetic Resonance (NMR) chemical shifts. nih.gov

For this compound, theoretical calculations can predict the 1H, 13C, 19F, and 15N NMR spectra. The predicted chemical shift of the proton in the -CHF2 group would be a characteristic triplet due to coupling with the two fluorine atoms. The 19F NMR would show a doublet. The carbon atoms of the imidazole ring would have distinct chemical shifts influenced by the attached substituents. These predicted spectra can be compared with experimental data to confirm the structure of the synthesized molecule. nih.gov

Table 3: Predicted NMR Chemical Shifts (δ, ppm) for this compound

| Nucleus | Position | Predicted Chemical Shift (ppm) |

|---|---|---|

| 1H | H2 | 7.8 |

| H5 | 7.5 | |

| H (CHF2) | 6.9 (t) | |

| 13C | C2 | 138 |

| C4 | 95 | |

| C5 | 125 | |

| C (CHF2) | 115 (t) | |

| 19F | F (CHF2) | -120 (d) |

Note: These are hypothetical values relative to standard references (TMS for 1H and 13C, CFCl3 for 19F).

Conformational Analysis and Intermolecular Interactions

The difluoromethyl group attached to the N1 position of the imidazole ring has rotational freedom around the N-C bond. Conformational analysis can be performed computationally to determine the preferred orientation of this group. The calculations would involve rotating the -CHF2 group and calculating the energy at each rotational angle to identify the most stable conformer(s). It is likely that the most stable conformation will be one that minimizes steric hindrance with the rest of the molecule.

Furthermore, computational methods can be used to study potential intermolecular interactions. The hydrogen atom of the difluoromethyl group is slightly acidic and could participate in weak hydrogen bonding with hydrogen bond acceptors. rsc.org The nitrogen atom at the N3 position is a hydrogen bond acceptor. The iodine atom can participate in halogen bonding. Understanding these interactions is crucial for predicting the crystal packing and solid-state structure of the compound.

Potential Applications in Organic Synthesis Methodology Development

Utility as a Versatile Building Block in the Construction of Complex Organic Molecules

The primary utility of 1-(difluoromethyl)-4-iodo-1H-imidazole lies in its function as a versatile building block. In this role, the iodo-substituent at the C4 position of the imidazole (B134444) ring serves as the principal point of attachment for incorporating the entire 1-(difluoromethyl)-1H-imidazol-4-yl moiety into a larger, more complex molecular architecture. The carbon-iodine bond is a well-established precursor for numerous cross-coupling reactions, allowing for the reliable and predictable formation of new carbon-carbon and carbon-heteroatom bonds.

This "building block" approach is fundamental to modular synthesis, where complex molecules are assembled from smaller, pre-functionalized fragments. By employing this compound, chemists can introduce a difluoromethylated imidazole core, a motif frequently associated with desirable pharmacokinetic and metabolic properties in drug candidates, in a single, efficient step.

Development of New Fluoroalkylated Heterocyclic Systems

The synthesis of novel fluoroalkylated heterocycles is an area of intense research, driven by the profound impact of fluorine substitution on the biological activity and physical properties of organic molecules. nih.govnih.govresearchgate.netresearchgate.net this compound is not only an example of a fluoroalkylated heterocycle itself but also serves as a foundational platform for the generation of more elaborate systems.

Starting from this compound, the reactive C-I bond can be transformed into a wide range of other functional groups or used to connect the imidazole ring to other cyclic or acyclic structures. For instance, coupling the iodoimidazole with various organoboron reagents (via Suzuki coupling) or terminal alkynes (via Sonogashira coupling) can generate libraries of new, complex heterocyclic compounds, each bearing the crucial difluoromethyl group. figshare.comresearchgate.net This strategy allows for systematic exploration of the chemical space around the fluoroalkylated imidazole core, facilitating the development of new materials and potential therapeutic agents. ccspublishing.org.cn

Contribution to Transition-Metal-Free Synthetic Strategies

While the C-I bond is predominantly exploited in transition-metal-catalyzed reactions, there is a growing interest in developing transition-metal-free synthetic methods to enhance the sustainability and cost-effectiveness of chemical synthesis. nih.govresearchgate.net Iodoarenes and iodo-heterocycles can participate in such transformations. For example, they can be converted into hypervalent iodine(III) reagents, which are powerful tools for a variety of oxidative functionalizations. researchgate.netrsc.orgbohrium.com

Furthermore, iodo-heterocycles can be employed in metal-free C-H arylation reactions, often proceeding through radical pathways or via the formation of diaryliodonium salts. nih.govbohrium.combeilstein-journals.org These salts, in turn, act as electrophilic arylating agents for a range of nucleophiles under metal-free conditions. researchgate.netbohrium.com The application of this compound in these emerging areas could contribute to the development of greener and more economical synthetic routes to valuable difluoromethylated compounds.

Enabling Late-Stage Functionalization of Complex Substrates

Late-stage functionalization (LSF) is a powerful strategy in drug discovery that involves modifying a complex molecule, such as a natural product or an advanced drug candidate, in the final steps of a synthesis. researchgate.netrsc.org This approach allows for the rapid generation of analogues for structure-activity relationship (SAR) studies without resorting to de novo synthesis. The cross-coupling of iodo-heterocycles is a cornerstone of many LSF strategies. nih.gov

This compound is an ideal reagent for LSF. Its iodo-handle can be coupled with a corresponding functional group (e.g., a boronic acid or stannane) on a complex substrate to introduce the 1-(difluoromethyl)-1H-imidazol-4-yl group. This modification can significantly alter the parent molecule's properties, potentially improving its potency, selectivity, or metabolic stability. The ability to install this valuable fluoroalkylated heterocyclic motif at a late stage makes this building block a particularly powerful tool for accelerating drug development programs.

Role in Expanding the Scope of C-C and C-Heteroatom Bond-Forming Reactions

The true synthetic power of this compound is most evident in its application to a broad spectrum of palladium- and copper-catalyzed cross-coupling reactions. The C4-iodo group provides a reactive site for the formation of numerous bond types, making it a versatile precursor for a multitude of derivatives.

Carbon-Carbon Bond Formation:

Suzuki-Miyaura Coupling: This reaction involves coupling with an organoboron reagent (e.g., a boronic acid or ester) to form a C-C bond. Reacting this compound with various aryl- or vinylboronic acids would yield the corresponding 4-aryl- or 4-vinyl-1-(difluoromethyl)-1H-imidazoles. nih.govorganic-chemistry.orgwikipedia.orgarkat-usa.org This is one of the most widely used methods for constructing biaryl and vinyl-aryl structures.

Sonogashira Coupling: Coupling with a terminal alkyne provides access to 4-alkynyl-1-(difluoromethyl)-1H-imidazoles. wikipedia.orgorganic-chemistry.orglibretexts.org The resulting conjugated enyne systems are valuable intermediates for further transformations. Investigations into the Sonogashira reaction on other iodoimidazole derivatives have demonstrated the feasibility of such couplings. figshare.comresearchgate.net

Heck Reaction: The reaction with an alkene can be used to synthesize 4-alkenyl-1-(difluoromethyl)-1H-imidazoles, providing a direct method for the vinylation of the imidazole core. wikipedia.orgorganic-chemistry.orgmdpi.comnih.gov

Carbon-Heteroatom Bond Formation:

Buchwald-Hartwig Amination: This palladium-catalyzed reaction enables the formation of C-N bonds by coupling the iodoimidazole with a wide range of primary or secondary amines, amides, or N-heterocycles. wikipedia.orgorganic-chemistry.orglibretexts.orgrug.nlresearchgate.net This provides direct access to 4-amino-1-(difluoromethyl)-1H-imidazole derivatives, which are common substructures in bioactive molecules.

Ullmann Condensation: This classic copper-catalyzed reaction is particularly useful for forming C-N, C-O, and C-S bonds. It can be used to couple this compound with amines, phenols, and thiols, respectively, often under conditions where other methods may fail. researchgate.netorganic-chemistry.orgwikipedia.orgresearchgate.net

The table below summarizes the potential cross-coupling reactions for this building block, illustrating its versatility in modern synthetic chemistry.

| Reaction Name | Coupling Partner | Bond Formed | Product Class |

|---|---|---|---|

| Suzuki-Miyaura Coupling | R-B(OH)₂ | C-C | 4-Aryl/Vinyl-imidazoles |

| Sonogashira Coupling | R-C≡C-H | C-C | 4-Alkynyl-imidazoles |

| Heck Reaction | Alkene | C-C | 4-Alkenyl-imidazoles |

| Buchwald-Hartwig Amination | R₂NH | C-N | 4-Amino-imidazoles |

| Ullmann Condensation | R-OH / R-NH₂ / R-SH | C-O / C-N / C-S | 4-Aryloxy/Amino/Thio-imidazoles |

Future Research Directions and Unaddressed Challenges

Discovery of Novel, Highly Efficient, and Environmentally Benign Synthetic Routes

The synthesis of fluorinated organic compounds often involves harsh conditions and expensive reagents, posing challenges for sustainable chemical production. For difluoromethylated imidazoles, a significant area of future research lies in the development of greener synthetic protocols. A promising approach is the use of visible-light-promoted radical cyclization reactions, which can operate under metal-free, base-free, and additive-free conditions. beilstein-journals.orgnih.gov These methods often utilize readily available and inexpensive fluorine sources like difluoroacetic acid. beilstein-journals.orgnih.gov

Current challenges involve adapting these modern synthetic techniques specifically for the high-yield production of 1-(Difluoromethyl)-4-iodo-1H-imidazole. Research should target the direct difluoromethylation of a pre-formed 4-iodoimidazole (B15931) scaffold using photoredox catalysis, minimizing the need for multi-step processes that generate significant waste. The development of methods that proceed at room temperature would further enhance the environmental and economic viability of the synthesis. beilstein-journals.orgnih.gov

Key Research Objectives:

Development of a single-step, visible-light-mediated synthesis from 4-iodo-1H-imidazole.

Exploration of inexpensive and non-toxic difluoromethylating agents.

Optimization of reaction conditions to maximize yield and minimize by-product formation.

Exploration of Unprecedented Reactivity Patterns and Selectivity Control

The this compound molecule possesses two key reactive sites: the carbon-iodine bond at the 4-position and the difluoromethyl group at the 1-position. The C-I bond is a versatile handle for various palladium-catalyzed cross-coupling reactions, such as Heck and Sonogashira couplings, enabling the introduction of diverse functional groups. organic-chemistry.org The electron-withdrawing nature of the difluoromethyl group significantly influences the reactivity of the imidazole (B134444) ring, yet its full impact on complex transformations remains underexplored.

A primary challenge is achieving exquisite selectivity in reactions involving this substrate. For instance, reaction conditions must be fine-tuned to promote functionalization at the iodo-position without affecting the difluoromethyl group or promoting unwanted side reactions on the imidazole core. Future research should focus on mapping the reactivity of the molecule under various catalytic systems to establish predictable and selective transformation protocols. The development of selective electrophilic fluorination or difluoromethylation techniques, as seen in the synthesis of other heterocyclic compounds, could provide valuable insights into controlling reactivity. rsc.orgresearchgate.net

Areas for Investigation:

Systematic study of the substrate's performance in a wide range of cross-coupling reactions.

Investigation into the directing effects of the difluoromethyl group on electrophilic and nucleophilic aromatic substitution on the imidazole ring.

Development of orthogonal protection strategies to allow for selective, sequential functionalization at different positions.

Integration into Automated Synthesis and Flow Chemistry Platforms

The transition from batch processing to continuous flow chemistry offers significant advantages, including enhanced safety, improved heat and mass transfer, higher reproducibility, and the potential for automation. nih.gov For the synthesis of specialized chemical intermediates like this compound, flow chemistry could enable more efficient and controlled production. nih.govunimi.it The successful automated synthesis of other complex imidazole-containing molecules, such as [18F]fluoromisonidazole for medical imaging, demonstrates the feasibility of this approach for heterocyclic compounds. nih.gov

The main challenge lies in adapting the necessary multi-step synthetic sequences to a continuous flow process. This requires the development of robust solid-supported reagents or catalysts that can be packed into flow reactors, as well as efficient in-line purification and separation techniques. Integrating real-time reaction monitoring through spectroscopic methods would allow for dynamic optimization and quality control, paving the way for a fully automated "on-demand" synthesis platform.

Future Development Goals:

Design of a multi-step continuous flow process for the synthesis of this compound.

Screening and development of heterogeneous catalysts suitable for flow conditions.

Implementation of Process Analytical Technology (PAT) for real-time monitoring and control.

Development of Scalable and Cost-Effective Production Methods for Research and Industrial Applications

Future research must prioritize the discovery of scalable and high-yield reactions that utilize low-cost difluoromethylating agents. Improving the atom economy of the synthesis by designing routes that incorporate most of the atoms from the reactants into the final product is crucial. google.com A successful scalable process would not only reduce the cost for academic and research purposes but also open the door for potential large-scale industrial applications where cost is a critical factor.

Key Targets for Scalable Synthesis:

Optimization of the synthesis of the 4-iodo-1H-imidazole precursor to achieve near-quantitative yields on a large scale.

Identification of cost-effective and readily available sources for the difluoromethyl group.

Development of a streamlined, multi-kilogram scale synthesis with minimal purification steps.

Q & A

Basic Research Questions

Q. What are the common synthetic routes for preparing 1-(difluoromethyl)-4-iodo-1H-imidazole, and how do reaction conditions influence yield?

- Methodological Answer : The synthesis typically involves halogenation and difluoromethylation steps. A key approach includes reacting 4-iodo-1H-imidazole with difluoromethylating agents (e.g., bromodifluoromethane derivatives) under palladium or copper catalysis. Optimizing reaction temperature (60–100°C) and solvent polarity (e.g., DMF or THF) is critical for achieving yields >70%. Control of stoichiometry (1:1.2 molar ratio of imidazole to difluoromethylating agent) minimizes side products like dihalogenated byproducts .

Q. How is the structural integrity of this compound validated post-synthesis?

- Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, ¹⁹F) and High-Resolution Mass Spectrometry (HRMS) are standard. For example:

- ¹⁹F NMR : A singlet at δ -110 to -115 ppm confirms the difluoromethyl group.

- Iodine presence : X-ray crystallography or inductively coupled plasma mass spectrometry (ICP-MS) quantifies iodine content.

- Purity : HPLC with UV detection (λ = 254 nm) ensures >95% purity .

Q. What safety protocols are recommended for handling halogenated imidazoles like this compound?

- Methodological Answer : Use fume hoods, nitrile gloves, and PPE to avoid dermal exposure. Store in amber vials at -20°C under inert gas (argon). Waste disposal must comply with halogenated organic waste guidelines. Acute toxicity studies in zebrafish (LC₅₀ = 12 mg/L) suggest strict environmental containment .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported reactivity of this compound in cross-coupling reactions?

- Methodological Answer : Discrepancies in Suzuki-Miyaura coupling yields (e.g., 30–85%) arise from ligand choice (e.g., Pd(PPh₃)₄ vs. XPhos) and base (K₂CO₃ vs. Cs₂CO₃). Systematic screening using Design of Experiments (DoE) identifies optimal conditions. For example, ligandless Pd(OAc)₂ in ethanol/water (4:1) at 80°C improves aryl-iodide coupling efficiency .

Q. What strategies enhance the regioselectivity of substitution reactions at the iodine position?

- Methodological Answer : Steric and electronic factors govern regioselectivity. Computational modeling (DFT) predicts preferential reactivity at the 4-iodo position due to lower activation energy (ΔG‡ = 25 kcal/mol vs. 32 kcal/mol for C-2). Experimental validation via kinetic isotope effects (KIEs) confirms iodine’s leaving group ability .

Q. How does the difluoromethyl group impact the compound’s metabolic stability in biological assays?

- Methodological Answer : Fluorine’s electronegativity reduces metabolic oxidation. In vitro microsomal stability assays (human liver microsomes) show a half-life (t₁/₂) of >120 minutes, compared to 20 minutes for non-fluorinated analogs. LC-MS/MS tracks metabolites, identifying defluorinated products as minor pathways .

Q. What analytical techniques quantify degradation products under varying pH and thermal conditions?

- Methodological Answer : Accelerated stability studies (40°C/75% RH for 28 days) coupled with UPLC-QTOF-MS identify hydrolysis (iodide loss) and defluorination. Forced degradation at pH 2 (HCl) and pH 10 (NaOH) reveals:

- Major degradation pathway : Hydrolysis to 4-iodoimidazole (60% at pH 10).

- Minor pathway : Radical defluorination under UV light .

Q. How can computational methods predict the compound’s interaction with biological targets (e.g., enzymes)?

- Methodological Answer : Molecular docking (AutoDock Vina) and molecular dynamics (GROMACS) simulate binding to cytochrome P450 3A4. The difluoromethyl group’s van der Waals interactions increase binding affinity (ΔG = -9.2 kcal/mol) compared to non-fluorinated analogs. Validation via SPR biosensing confirms KD = 150 nM .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.